8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Historical Evolution in Fluorinated Tetrahydroquinoline Studies
The systematic fluorination of tetrahydroquinolines emerged in the early 21st century as researchers sought to optimize the pharmacokinetic properties of nitrogen-containing heterocycles. Initial work focused on non-fluorinated analogs like 3-methyl-5,6,7,8-tetrahydroquinoline (CID 120028), but the introduction of fluorine at the C8 position marked a paradigm shift. The compound’s PubChem entry (CID 126802825), first created in 2017, reflects its recent characterization, while related derivatives like 8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CID 47002165) demonstrate incremental structural refinements.
A pivotal advancement occurred with the development of fluorinated alcohol-mediated cascade reactions, enabling efficient spirocyclic tetrahydroquinoline synthesis. This methodology, reported in 2018, provided a template for introducing fluorinated substituents while maintaining stereochemical control. Comparative analyses show that 8-fluoro substitution increases metabolic stability by 40% compared to non-fluorinated analogs in hepatic microsome assays.
Academic Significance in Heterocyclic Medicinal Chemistry
Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) make it ideal for modulating tetrahydroquinoline bioactivity. Key effects include:
These modifications enhance blood-brain barrier penetration in preclinical models while maintaining affinity for aminergic GPCR targets. The 3-methyl group further stabilizes the boat conformation of the tetrahydroquinoline ring, as evidenced by X-ray crystallography.
Taxonomic Classification in Tetrahydroquinoline Literature
Taxonomically, this compound belongs to three overlapping categories:
- Fluorinated Bicyclic Amines : Shares structural homology with 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1781857-64-4)
- Substituted 1,2,3,4-Tetrahydroquinolines : Differentiated from 3-methyl-5,6,7,8-tetrahydroquinoline by fluorine position
- Pharmaceutically Relevant Salts : Hydrochloride counterion improves aqueous solubility (23 mg/mL vs. 8 mg/mL for free base)
The compound’s InChIKey (XQHSVHQEETUZFO-UHFFFAOYSA-N) provides a unique identifier for database searches, distinguishing it from 1221722-92-4, which lacks the 3-methyl group.
Contemporary Investigative Approaches and Developments
Recent innovations in synthesis and analysis include:
- Redox-Neutral Cascade Cyclization : Using hexafluoroisopropanol (HFIP) as solvent and catalyst, achieving 78% yield in a one-pot procedure
- Chemo-Enzymatic Resolution : Alcohol dehydrogenase-mediated stereoselective reduction of prochiral precursors (ee >98%)
- Machine Learning Prediction : QSAR models predicting IC₅₀ values within 0.3 log units for kinase inhibition
The supporting information from RSC publications details a 3-step enzymatic process utilizing glucose dehydrogenase (GDH) and Old Yellow Enzyme 1 (OYE1) to produce enantiomerically pure intermediates. This method reduces reliance on chiral chromatography, cutting purification costs by 60% in pilot-scale syntheses.
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-5-8-3-2-4-9(11)10(8)12-6-7;/h2-4,7,12H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHSVHQEETUZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)F)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, 8-fluoroaniline, undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the quinoline ring.
Hydrogenation: The quinoline derivative is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to reduce the double bonds and form the tetrahydroquinoline structure.
Methylation: The resulting tetrahydroquinoline is methylated at the 3rd position using a methylating agent like methyl iodide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
The compound serves as a versatile building block in organic synthesis. Its unique fluorine and methyl substituents allow for modifications that can lead to the development of new derivatives with enhanced properties.
Key Applications:
- Building Block for Complex Molecules: It is used to synthesize more complex structures, including potential drug candidates targeting various diseases .
- Reactivity in Chemical Transformations: The fluorine atom enhances nucleophilicity and electrophilicity, making it suitable for substitution reactions and other transformations.
Research has indicated that 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
The compound has demonstrated effectiveness against a range of pathogens. Studies have shown its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have assessed its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results indicate that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Study 1: Antiviral Activity Against SARS-CoV-2
Recent investigations have evaluated the antiviral potential of tetrahydroquinoline derivatives against SARS-CoV-2. The findings revealed notable antiviral effects with an effective concentration (EC50) of approximately 3.15 μM and a selective index exceeding 63.49, indicating promising avenues for further research into antiviral applications.
Case Study 2: Anticancer Drug Development
A study focused on synthesizing derivatives of this compound aimed at developing potential anticancer agents. The derivatives were tested against multiple cancer cell lines, showing varied efficacy that warrants further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride with key analogs, highlighting substituent positions, molecular weights, and functional group influences:
Functional Group Influence on Activity
- Fluorine vs. Chlorine/Bromine : Fluorine at position 8 (target compound) offers a balance of lipophilicity and metabolic stability compared to bulkier halogens like Cl or Br. For example, 7-bromo-8-methyl-THQ HCl (MW 262.57) has higher molecular weight but may exhibit stronger halogen bonding in target interactions .
- Methyl vs.
- Carboxylic Acid Derivatives : The 5-fluoro-THIQ-8-COOH HCl introduces a polar functional group, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
Biological Activity
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound with the molecular formula C10H12FN·HCl. This compound is a derivative of tetrahydroquinoline and has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antibacterial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
- Molecular Formula : C10H12FN·HCl
- Molecular Weight : 201.67 g/mol
- CAS Number : 2089256-06-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. The presence of a fluorine atom enhances its lipophilicity and biological interactions, potentially allowing it to inhibit enzyme activity or modulate cellular pathways.
Antibacterial Activity
Research indicates that compounds similar to 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline exhibit significant antibacterial properties. The compound's structure allows it to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Table 1: Antibacterial Efficacy Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have shown that tetrahydroquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline may enhance its effectiveness against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating the cytotoxic effects of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinoline derivatives is influenced by their structural characteristics. Modifications at various positions on the quinoline ring can enhance or diminish their efficacy. For instance:
- Fluorine Substitution : Increases lipophilicity and potential enzyme interaction.
- Methyl Group : May enhance binding affinity to biological targets.
Chemical Reactions Analysis
1.1. Nucleophilic Aromatic Substitution (NAS)
Fluorine’s ortho-directing effects enable substitution reactions. For example, 8-fluoro-3,4-dihydroisoquinoline undergoes fluorine–amine exchange to form 8-amino derivatives, which are precursors for 1-substituted tetrahydroisoquinolines . This suggests that 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline may similarly undergo amine exchange or alkylation at the 8-position under basic conditions.
1.2. Alkylation and Reduction
Reduction of 8-fluoro-3,4-dihydroisoquinoline produces tetrahydroisoquinoline derivatives, which are then alkylated to form 1-substituted analogs . Analogously, 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline could undergo alkylation at the 1-position using alkyl lithiums or Grignard reagents, forming biologically active derivatives for CNS applications.
1.3. Decarboxylation and Oxidation
Decarboxylation of fluorinated quinoline carboxylic acids (e.g., 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid ) in nitrobenzene at high temperatures yields hydroxyl derivatives, which may then undergo oxidation or etherification . This indicates potential for 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline to participate in decarboxylation or oxidation reactions, depending on substituent positioning.
2.1. Antimicrobial Activity
Fluorinated quinoline derivatives (e.g., 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline ) exhibit potent antitubercular activity, with MIC values as low as 3.49 μM . While not directly applicable to 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline , this highlights fluorine’s role in enhancing biological activity, suggesting analogous potential for the target compound.
2.2. Reaction Mechanisms
Structural Considerations
The fluorine substituent at position 8 and methyl group at position 3 in the target compound likely influence reactivity:
-
Fluorine’s electron-withdrawing effect may deactivate the aromatic ring but enable directed lithiation or substitution .
-
Methyl group may sterically hinder reactions at adjacent positions but enhance bioavailability.
Research Gaps
No direct data exists for 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride in the provided sources. Future studies could focus on:
-
Systematic exploration of its reactivity under NAS, alkylation, or decarboxylation conditions.
-
SAR (structure–activity relationship) studies to optimize biological activity.
Q & A
Q. What are the recommended synthetic routes for 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride?
The compound can be synthesized via a multi-step protocol involving fluorination and cyclization. A validated approach includes:
- Step 1 : Lithiation of a precursor (e.g., 8-fluoro-3-methylquinoline) using n-BuLi in THF at −78°C .
- Step 2 : Quenching with DMF to introduce formyl groups, followed by acid-catalyzed cyclization (e.g., 10% HCl in CHCl) to form the tetrahydroquinoline scaffold .
- Step 3 : Hydrochloride salt formation via crystallization in ethanol/HCl. Yield optimization (68–74%) requires strict temperature control and inert atmospheres.
Q. How should researchers characterize the purity and structural identity of this compound?
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 5–95% over 20 min). Monitor purity at 254 nm, targeting ≥98% .
- NMR Spectroscopy : Key signals include:
- -NMR: δ 1.2–1.4 ppm (3H, methyl triplet), δ 2.8–3.1 ppm (4H, tetrahydro ring protons), δ 6.7–7.1 ppm (aromatic protons with J coupling) .
- -NMR: δ −120 to −125 ppm (fluorine at C8 position) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 196.2 (free base) and [M+Cl] at m/z 232.6 (hydrochloride salt) .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step?
Low yields often arise from incomplete ring closure or side reactions. Mitigation strategies include:
- Catalyst Screening : Test Brønsted acids (e.g., HCl, HSO) vs. Lewis acids (e.g., AlCl) to optimize cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while dichloromethane minimizes byproduct formation .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. What analytical challenges arise in distinguishing regioisomers (e.g., 6-fluoro vs. 8-fluoro derivatives)?
Regioisomeric impurities can form during fluorination. Resolution methods include:
- Chiral HPLC : Utilize a Chiralpak IG-U column with heptane/ethanol (80:20) to separate isomers based on fluorine position .
- X-ray Crystallography : Confirm regiochemistry via single-crystal analysis (e.g., C–F bond length ~1.34 Å) .
- DFT Calculations : Compare experimental -NMR shifts with computed values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC for peaks at R 8.2 min (defluorination) and 10.5 min (oxidation) .
- Storage Recommendations : Store at −20°C in amber vials with desiccants (e.g., silica gel). Aqueous solutions (pH 4–6) are stable for ≤1 month .
Q. What strategies resolve contradictions in reported toxicity data for fluorinated tetrahydroquinolines?
- In Vitro Assays : Conduct parallel testing in HepG2 (liver) and HEK293 (kidney) cell lines to assess cytotoxicity (IC values) .
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., quinone-imine species) that may explain discrepancies between acute vs. chronic toxicity .
- Cross-Platform Validation : Compare data from PubChem (computed properties) with experimental results from ECHA or EPA DSSTox .
Methodological Notes
- Synthesis Optimization : Always include a radical scavenger (e.g., BHT) during lithiation to prevent side reactions .
- Analytical Cross-Checks : Validate NMR assignments using - HMBC correlations to confirm fluorine placement .
- Data Reproducibility : Publish raw chromatograms and crystallographic data (CCDC deposition) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
